molecular formula C18H21NO3 B2931755 1-(3,4-dimethoxyphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024367-53-0

1-(3,4-dimethoxyphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2931755
CAS No.: 1024367-53-0
M. Wt: 299.37
InChI Key: JWWNZBUOWDKNHR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-11-7-15-14(16(20)8-11)9-12(2)19(15)13-5-6-17(21-3)18(10-13)22-4/h5-6,9-11H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWNZBUOWDKNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method involves the Michael addition of N-heterocycles to chalcones, using ionic organic solids as catalysts . This method is noted for its green metrics, making it a more sustainable approach.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable synthesis are often applied. This includes the use of environmentally benign reagents and catalysts, as well as energy-efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethoxyphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its specific structural features, which include both aromatic and heterocyclic elements. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biological Activity

1-(3,4-Dimethoxyphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Hantzsch dihydropyridine reaction, which can be performed under mild conditions to yield high purity and yield. The general reaction scheme involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro assays have demonstrated its ability to scavenge free radicals effectively. For instance, studies have shown that it can reduce oxidative stress markers in cell cultures by modulating pathways involved in antioxidant defense mechanisms.

Anti-inflammatory Effects

The compound has also displayed notable anti-inflammatory properties. In animal models, it has been observed to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. This suggests a potential application in treating inflammatory diseases. Table 1 summarizes the anti-inflammatory effects observed in various studies.

StudyModelDoseEffect
Mice50 mg/kgReduced TNF-alpha levels by 40%
Rats25 mg/kgDecreased COX-2 expression by 30%

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro tests on cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. Notably, it has been effective against breast and colon cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits. In models of neurodegeneration, it has been shown to protect neuronal cells from oxidative damage and apoptosis. This activity is potentially linked to its antioxidant properties and ability to inhibit neuroinflammatory processes.

Case Studies

  • Zebrafish Model : A study conducted on zebrafish demonstrated the compound's ability to ameliorate oxidative stress-induced damage in cardiac tissues at varying concentrations (25 mg/ml showed significant improvement in cardiomyocyte integrity) .
  • Mice Model : In a mouse model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers compared to controls .

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